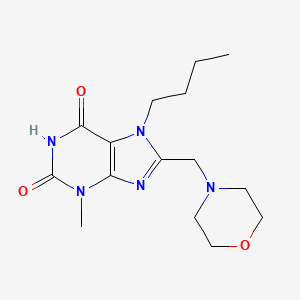![molecular formula C17H24N6 B5313649 2'-butyl-1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5313649.png)
2'-butyl-1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H,1'H-2,4'-biimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2'-butyl-1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H,1'H-2,4'-biimidazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BI-1, which is an abbreviation for 2,4'-Biimidazole-5,5'-dione, 1,1'-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethane]bis[1-butyl-].
作用機序
The mechanism of action of BI-1 involves the regulation of intracellular calcium homeostasis and the inhibition of endoplasmic reticulum (ER) stress-induced apoptosis. BI-1 regulates intracellular calcium homeostasis by interacting with the inositol 1,4,5-trisphosphate receptor (IP3R) and the ryanodine receptor (RyR) on the ER membrane. BI-1 inhibits ER stress-induced apoptosis by interacting with the ER chaperones such as BiP and GRP78.
Biochemical and Physiological Effects:
BI-1 has been found to have several biochemical and physiological effects. BI-1 regulates intracellular calcium homeostasis, which is critical for the proper functioning of various cellular processes. BI-1 also inhibits ER stress-induced apoptosis, which is a critical mechanism involved in several diseases such as neurodegenerative diseases and cancer. BI-1 has been found to protect cells from oxidative stress-induced cell death and ischemia-reperfusion injury.
実験室実験の利点と制限
One of the advantages of using BI-1 in lab experiments is its ability to regulate intracellular calcium homeostasis and inhibit ER stress-induced apoptosis. This makes it an ideal candidate for studying various cellular processes such as apoptosis, autophagy, and calcium signaling. However, one of the limitations of using BI-1 is its low solubility in aqueous solutions, which makes it difficult to use in some experiments.
将来の方向性
There are several future directions for the use of BI-1 in scientific research. One of the future directions is the development of BI-1 analogs with improved solubility and bioavailability. Another future direction is the study of the role of BI-1 in other diseases such as diabetes, obesity, and inflammatory diseases. Additionally, the use of BI-1 in combination with other drugs for the treatment of various diseases such as cancer and cardiovascular disease is also a promising future direction.
合成法
The synthesis method of BI-1 involves the reaction of 2,4'-biimidazole-5,5'-dione with 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine in the presence of a base such as sodium hydride. The reaction takes place in a solvent such as dimethylformamide or N-methylpyrrolidone.
科学的研究の応用
BI-1 has been extensively studied for its potential applications in various fields such as neuroprotection, cancer therapy, and cardiovascular disease. In neuroprotection, BI-1 has been found to protect neurons from apoptosis and oxidative stress-induced cell death. In cancer therapy, BI-1 has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In cardiovascular disease, BI-1 has been found to protect cardiomyocytes from ischemia-reperfusion injury.
特性
IUPAC Name |
4-[2-[2-(2-butyl-1H-imidazol-5-yl)imidazol-1-yl]ethyl]-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6/c1-4-5-6-16-19-11-15(20-16)17-18-8-10-23(17)9-7-14-12(2)21-22-13(14)3/h8,10-11H,4-7,9H2,1-3H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFINPVYZZLSGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)C2=NC=CN2CCC3=C(NN=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide](/img/structure/B5313581.png)
![2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline](/img/structure/B5313584.png)
![diethyl 5-{[(propylamino)carbonyl]amino}isophthalate](/img/structure/B5313604.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5313608.png)
![2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5313611.png)
![N-[cyclopropyl(4-methylpyridin-2-yl)methyl]-2-methoxy-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5313618.png)
![6-[2-(5-chloro-2-ethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5313623.png)
![5-{5-bromo-2-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5313627.png)
![2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide](/img/structure/B5313630.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B5313633.png)

![4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol](/img/structure/B5313652.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5313658.png)
![2-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5313663.png)